![molecular formula C13H21NO B2422515 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893585-57-4](/img/structure/B2422515.png)
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied extensively for its potential applications in scientific research.
作用机制
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and psychological effects.
生化和生理效应
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
实验室实验的优点和局限性
One of the major advantages of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
未来方向
There are several future directions for research on 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, including:
1. Investigating its potential applications in the treatment of neurological and psychiatric disorders, such as depression, ADHD, and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Developing new derivatives of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of addiction and other substance use disorders.
Conclusion:
In conclusion, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. While it has some limitations, it has several potential future directions for research, including investigating its potential applications in the treatment of neurological and psychiatric disorders and developing new derivatives with improved pharmacological properties.
合成方法
The synthesis of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 3-ethoxy-N-[(2-methylphenyl)methyl]propanamide. This intermediate is then reduced with lithium aluminum hydride to yield the final product, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine.
科学研究应用
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
属性
IUPAC Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPSZSWGBGIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

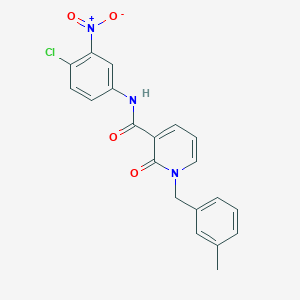
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
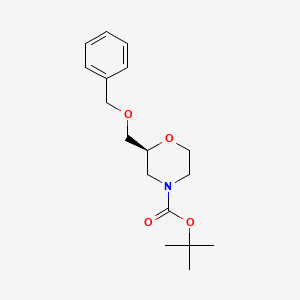
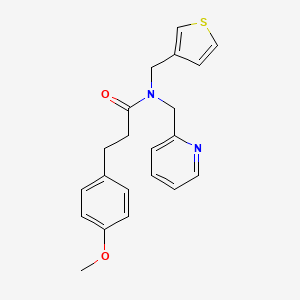
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
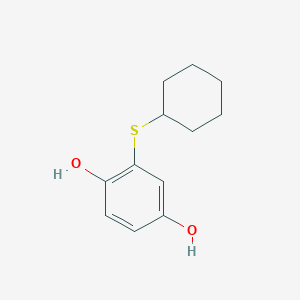
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)
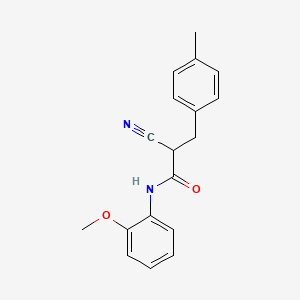
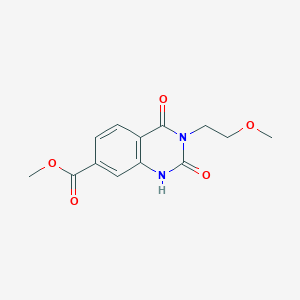
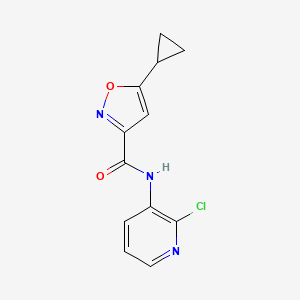
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
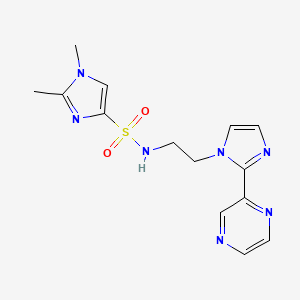
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)